molecular formula C22H26N2O2S B2356093 N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide CAS No. 1207053-70-0

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide

Cat. No.: B2356093
CAS No.: 1207053-70-0
M. Wt: 382.52
InChI Key: OQOFZEKHEZQGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide is a complex organic compound characterized by its cyclopropyl and isopropylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the isopropylthio group: This step often involves nucleophilic substitution reactions where an isopropylthiol group is introduced to a suitable aromatic precursor.

    Amidation: The final step involves the formation of the amide bond through reactions between an amine and an acyl chloride or anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide involves its interaction with specific molecular targets. The cyclopropyl and isopropylthio groups may play a role in binding to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(2-(4-methylphenyl)acetamido)phenyl)acetamide: Similar structure but with a methyl group instead of an isopropylthio group.

    N-cyclopropyl-2-(4-(2-(4-ethylphenyl)acetamido)phenyl)acetamide: Similar structure but with an ethyl group instead of an isopropylthio group.

Uniqueness

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-15(2)27-20-11-5-17(6-12-20)14-22(26)23-18-7-3-16(4-8-18)13-21(25)24-19-9-10-19/h3-8,11-12,15,19H,9-10,13-14H2,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOFZEKHEZQGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.